molecular formula C8H10O2 B1625494 5-ethyl-1,3-benzenediol CAS No. 4299-72-3

5-ethyl-1,3-benzenediol

Cat. No.: B1625494
CAS No.: 4299-72-3
M. Wt: 138.16 g/mol
InChI Key: MSFGJICDOLGZQK-UHFFFAOYSA-N
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Description

5-Ethylbenzene-1, 3-diol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-Ethylbenzene-1, 3-diol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Catalytic Performance in Chemical Reactions

5-Ethylbenzene-1,3-diol plays a significant role in various chemical reactions. For instance, Hu et al. (2016) demonstrated its involvement in the suppression of ethylbenzene formation during the catalysis of benzene alkylation with methanol using ZSM-5 catalysts (Hu et al., 2016). Similarly, Dessau and LaPierre (1982) highlighted its role in the conversion of methanol to hydrocarbons over HZSM-5 (Dessau & LaPierre, 1982).

Utilization in Polymerization Processes

5-Ethylbenzene-1,3-diol has applications in the synthesis of polymers. Uhrich et al. (1992) explored its use in the self-condensation process to produce hyperbranched polymers (Uhrich et al., 1992).

Involvement in Supramolecular Chemistry

The compound's utility extends to supramolecular chemistry. Wang and Hof (2012) discussed the use of 1,3,5-triethylbenzene derivatives, closely related to 5-Ethylbenzene-1,3-diol, in organizing molecular-recognition elements (Wang & Hof, 2012).

Role in Dehydrogenation Processes

The dehydrogenation of ethylbenzene is another application. Sakurai et al. (2002) demonstrated the use of 5-Ethylbenzene-1,3-diol in the dehydrogenation process over vanadium oxide-loaded MgO catalysts (Sakurai et al., 2002).

Contribution in Reaction Media and Kinetic Analysis

This chemical is also significant in reaction media and kinetic analysis. Sotelo et al. (2010) investigated its use in ethylbenzene disproportionation under supercritical conditions (Sotelo et al., 2010), while Odedairo and Al-Khattaf (2010) focused on benzene ethylation over ZSM-5 based catalyst in a fluidized-bed reactor (Odedairo & Al-Khattaf, 2010).

Mechanism of Action

Target of Action

5-Ethyl-1,3-benzenediol, also known as 5-Ethylbenzene-1,3-diol or 5-Ethylresorcinol, is a derivative of resorcinol . Resorcinol is known to exert its effects primarily on the skin, acting as an antiseptic and disinfectant in topical pharmaceutical products . Therefore, it is reasonable to infer that this compound may have similar targets, primarily the skin cells.

Mode of Action

Resorcinol, a structurally similar compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Given the structural similarity, this compound might interact with its targets in a similar manner.

Biochemical Pathways

Resorcinol has been shown to inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s plausible that this compound may affect similar biochemical pathways due to its structural similarity to resorcinol.

Pharmacokinetics

Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile may influence the bioavailability of this compound.

Result of Action

Based on the effects of resorcinol, it can be inferred that this compound may help in the removal of hard, scaly, or roughened skin . It may also have potential anti-thyroidal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in various solvents suggests that its efficacy may be influenced by the polarity of its environment .

Properties

IUPAC Name

5-ethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGJICDOLGZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510118
Record name 5-Ethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-72-3
Record name 5-Ethylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.07 g (3.39 mmol) of 5-vinylresorcinol dibenzylether, as prepared in the preceding step, and 200 mg of 10% Pd/C in 20 mL of ethanol was hydrogenated at atmospheric pressure and ambient temperature for 14 h. The reaction mixture was filtered through diatomaceous earth (ethanol rinse) and concentrated to give 511 mg of the crude title compound which was used as is in the next reaction. 1H-NMR (300 MHz, CDCl3): δ 6 6.27 (dd, 1H, J=0.4, 2.2 Hz), 6.18 (t, 2H), 2.53 (q, 2H), 1.19 (t, 3H). Mass spectrum (MALDI-TOF; sinapinic acid matrix) calcd. for C8H10O2 :139.1 (M+H). Found: 139.5.
Name
5-vinylresorcinol dibenzylether
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,3-Dimethoxy-5-ethylbenzene (7.69 g) is dissolved in acetic acid (80 ml), and thereto is added with stirring 47% hydrobromic acid at room temperature. The mixture is refluxed for three hours, and the reaction mixture is cooled to room temperature. The mixture is concentrated to dryness under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with water and a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure. The residue is recrystallized from diisopropyl ether-hexane to give 1,3-dihydroxy-5-ethylbenzene (5.94 g), m.p. 97-98° C.
Quantity
7.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1-(3,5-dihydroxy-phenyl)-ethanone (5 g, 32.89 mmol), 10% Pd—C (1 g) in 4% HCl—H2O (100 mL) was hydrogenated at 1 atmosphere for 16 hours. The mixture was extracted with EtOAc and the organic extracts was dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by silica gel flash column chromatography to give 5-ethyl-benzene-1,3-diol (2.37 g, 52%). 1H NMR (400 MHz, CDCl3δ 6.26 (s, 2H), 6.20 (s, 1H), 4.78 (s, 2H), 2.55 (m, 2H), 1.20 (m, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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